bis(4-chlorophenyl)methylurea
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Overview
Description
Bis(4-chlorophenyl)methylurea: is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a central methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-chlorophenyl)methylurea typically involves the reaction of 4-chlorobenzylamine with an isocyanate derivative. One common method is the reaction of 4-chlorobenzylamine with triphosgene in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and results in the formation of the desired urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of triphosgene as a phosgene substitute is preferred due to its relative safety and ease of handling. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Bis(4-chlorophenyl)methylurea can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The urea moiety can be reduced to form corresponding amines.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Reduction: Products include corresponding amines.
Oxidation: Products include various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Chemistry: Bis(4-chlorophenyl)methylurea is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. These studies aim to develop new therapeutic agents based on the urea scaffold .
Medicine: The compound’s derivatives are investigated for their potential use in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. The urea moiety is a common pharmacophore in many biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl)methylurea and its derivatives involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific derivative and its intended application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes .
Comparison with Similar Compounds
- Bis(4-chlorophenyl)urea
- Bis(4-chlorophenyl)thiourea
- Bis(4-chlorophenyl)carbamate
Comparison: Bis(4-chlorophenyl)methylurea is unique due to the presence of the methyl group attached to the urea moiety, which can influence its chemical reactivity and biological activity. Compared to bis(4-chlorophenyl)urea, the methyl derivative may exhibit different solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
bis(4-chlorophenyl)methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-1-9(2-6-11)13(18-14(17)19)10-3-7-12(16)8-4-10/h1-8,13H,(H3,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORUPQJHFVSDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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